molecular formula C18H22N4O4S2 B2581927 Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 893353-91-8

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2581927
CAS No.: 893353-91-8
M. Wt: 422.52
InChI Key: HQPAYYKJBIOLHI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound with a complex structure that includes a 1,3,4-thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to interact with enzymes and receptors, potentially disrupting biological processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,4-thiadiazole derivatives, such as:

    Acetazolamide: A diuretic and carbonic anhydrase inhibitor.

    Methazolamide: Used to treat glaucoma.

    Megazol: An antimicrobial agent

Uniqueness

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific structure, which includes the pivalamido group and the ethyl ester. This unique structure may confer distinct biological activities and chemical properties compared to other 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-5-26-14(24)11-8-6-7-9-12(11)19-13(23)10-27-17-22-21-16(28-17)20-15(25)18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,23)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPAYYKJBIOLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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